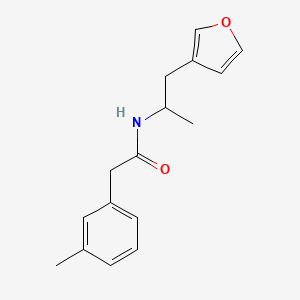

N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressive agent, but recent studies have revealed its potential in treating various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research has explored the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl and related compounds. These reactions yield 2,3-disubstituted heteroaromatic products, demonstrating the utility of such compounds in synthetic organic chemistry for creating complex aromatic structures (D. Craig et al., 2005).

Synthesis of Furan-2-ylacetamides

Another study reported a convenient synthesis method for 2-furan-2-ylacetamides from readily available precursors. This research underscores the importance of furan derivatives in synthesizing acetamide compounds, highlighting their versatility in chemical synthesis (B. Gabriele et al., 2006).

Acetamidofurans from Pyrolysis of Chitin

Investigations into the pyrolysis of N-acetylglucosamine have identified the formation of acetamidofurans, pointing to novel pathways for deriving useful compounds from biopolymers. This research contributes to understanding the chemical recycling of natural polymers into value-added chemicals (R. Franich et al., 1984).

Kinetic Resolution in Synthesis

A specific study utilized the chiral indan derivative, synthesized through enzyme-catalyzed asymmetric hydrolysis, to create a melatonin receptor agonist. This demonstrates the application of "N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide" related compounds in medicinal chemistry for developing therapeutic agents (N. Tarui et al., 2002).

Renewable Amine and Alcohol Transformations

Research on the renewable amide 3-acetamido-5-acetylfuran explored its reactivity towards forming amino-substituted furans and alcohols. This study highlights the potential of furan derivatives in green chemistry and sustainable materials science (Yi Liu et al., 2017).

Wirkmechanismus

Target of Action

The compound contains a furan ring, which is a common motif in many biologically active compounds. Furan derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Furan derivatives are often involved in various biochemical processes, including signal transduction, metabolic pathways, and cell cycle regulation .

Eigenschaften

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-4-3-5-14(8-12)10-16(18)17-13(2)9-15-6-7-19-11-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGGTLFQJRCDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC(C)CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-3-yl)propan-2-yl)-2-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2942929.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2942935.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2942936.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)

![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)